molecular formula C8H10NNaO4S B12655932 Sodium 2-amino-5-ethoxybenzenesulphonate CAS No. 83949-43-3

Sodium 2-amino-5-ethoxybenzenesulphonate

Cat. No.: B12655932
CAS No.: 83949-43-3
M. Wt: 239.23 g/mol
InChI Key: PFKVAAKSPYCYRE-UHFFFAOYSA-M
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Description

Sodium 2-amino-5-ethoxybenzenesulphonate is an organic compound with the molecular formula C8H11NO4SNa. It is a heterocyclic organic compound that is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-amino-5-ethoxybenzenesulphonate typically involves the sulfonation of 2-amino-5-ethoxybenzene. This process is carried out by reacting 2-amino-5-ethoxybenzene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves controlling the temperature, concentration of reagents, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-amino-5-ethoxybenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-amino-5-ethoxybenzenesulphonate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which Sodium 2-amino-5-ethoxybenzenesulphonate exerts its effects involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. The pathways involved often include the activation of specific enzymes or receptors that facilitate these reactions .

Comparison with Similar Compounds

Comparison: Sodium 2-amino-5-ethoxybenzenesulphonate is unique due to its ethoxy group, which imparts different chemical reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the ethoxy group plays a crucial role in the reaction mechanism .

Properties

CAS No.

83949-43-3

Molecular Formula

C8H10NNaO4S

Molecular Weight

239.23 g/mol

IUPAC Name

sodium;2-amino-5-ethoxybenzenesulfonate

InChI

InChI=1S/C8H11NO4S.Na/c1-2-13-6-3-4-7(9)8(5-6)14(10,11)12;/h3-5H,2,9H2,1H3,(H,10,11,12);/q;+1/p-1

InChI Key

PFKVAAKSPYCYRE-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC(=C(C=C1)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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